N-[4-Amino-1-(thiophen-2-yl)butylidene]hydroxylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-Amino-1-(thiophen-2-yl)butylidene]hydroxylamine is a compound that features a thiophene ring, which is a five-membered ring containing one sulfur atom. Thiophene derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and industrial chemistry .
Preparation Methods
The synthesis of N-[4-Amino-1-(thiophen-2-yl)butylidene]hydroxylamine can be achieved through several methods. One common approach involves the condensation reaction between an amine and an aldehyde or ketone. The reaction conditions typically include the use of solvents like ethanol or methanol and may require heating to facilitate the reaction . Industrial production methods often involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
N-[4-Amino-1-(thiophen-2-yl)butylidene]hydroxylamine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used, but they often include modified thiophene derivatives with different functional groups .
Scientific Research Applications
N-[4-Amino-1-(thiophen-2-yl)butylidene]hydroxylamine has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, thiophene derivatives have shown potential as anticancer, anti-inflammatory, and antimicrobial agents . Additionally, these compounds are used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs) in material science .
Mechanism of Action
The mechanism of action of N-[4-Amino-1-(thiophen-2-yl)butylidene]hydroxylamine involves its interaction with specific molecular targets and pathways. The compound’s effects are often mediated through its ability to bind to and modulate the activity of enzymes or receptors involved in various biological processes . For example, thiophene derivatives have been shown to inhibit certain enzymes, leading to their therapeutic effects .
Comparison with Similar Compounds
N-[4-Amino-1-(thiophen-2-yl)butylidene]hydroxylamine can be compared with other thiophene derivatives such as suprofen and articaine. Suprofen is a nonsteroidal anti-inflammatory drug, while articaine is used as a dental anesthetic . The uniqueness of this compound lies in its specific structure and the resulting biological activities and applications .
Properties
Molecular Formula |
C8H12N2OS |
---|---|
Molecular Weight |
184.26 g/mol |
IUPAC Name |
(NZ)-N-(4-amino-1-thiophen-2-ylbutylidene)hydroxylamine |
InChI |
InChI=1S/C8H12N2OS/c9-5-1-3-7(10-11)8-4-2-6-12-8/h2,4,6,11H,1,3,5,9H2/b10-7- |
InChI Key |
CMXNBTQRAUYKEZ-YFHOEESVSA-N |
Isomeric SMILES |
C1=CSC(=C1)/C(=N\O)/CCCN |
Canonical SMILES |
C1=CSC(=C1)C(=NO)CCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.